CC 401 dihydrochloride chemical structure and molecular weight
CC 401 dihydrochloride chemical structure and molecular weight
An In-Depth Technical Guide to CC-401 Dihydrochloride: A Selective JNK Inhibitor
Introduction
CC-401 dihydrochloride is a potent, cell-permeable, and highly selective small molecule inhibitor of c-Jun N-terminal kinases (JNKs). As a second-generation, ATP-competitive inhibitor, CC-401 targets all three JNK isoforms (JNK1, JNK2, and JNK3), which are critical mediators in cellular signaling cascades responding to environmental stress, inflammatory cytokines, and growth factors.[1][2] The JNK pathway is implicated in a wide array of pathologies, including neurodegenerative diseases, inflammatory conditions, renal fibrosis, and cancer, making its selective inhibition a significant area of interest for therapeutic development.[2]
This technical guide provides a comprehensive overview of CC-401 dihydrochloride for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, elucidate its mechanism of action with a focus on its interaction within the JNK signaling pathway, and provide detailed, field-proven experimental protocols for its characterization and application in a laboratory setting.
Physicochemical Properties and Chemical Structure
The identity and purity of a small molecule inhibitor are foundational to the reproducibility and validity of any experimental results. CC-401 dihydrochloride is characterized by its specific chemical structure and molecular weight.
-
Chemical Name: 3-[3-[2-(1-Piperidinyl)ethoxy]phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole dihydrochloride[3][4]
-
SMILES: N1(CCCCC1)CCOC2=CC=CC(C3=NNC4=CC=C(C5=NN=CN5)C=C34)=C2.Cl.Cl[3]
Table 1: Key Properties of CC-401 Dihydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 461.39 g/mol | [3][5] |
| CAS Number | 2250025-96-6 | [3] |
| Inhibition Constant (Ki) | 25-50 nM | [1][3] |
| Appearance | White to beige powder | [5] |
| Purity | ≥95-98% (by HPLC) | [3][5] |
| Solubility | Water (10 mg/mL), DMSO (46.14 mg/mL) | [5] |
| Storage Temperature | -20°C | [3][5] |
Core Mechanism of Action: Selective JNK Inhibition
The efficacy of CC-401 lies in its specific and high-affinity binding to JNK. Understanding this mechanism is crucial for designing experiments and interpreting results. The JNKs are a family of serine/threonine protein kinases that, upon activation by upstream kinases (MKK4/7), phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This phosphorylation event enhances c-Jun's transcriptional activity, leading to the regulation of genes involved in apoptosis, inflammation, and cell proliferation.
CC-401 functions as an ATP-competitive inhibitor. It directly binds to the ATP-binding pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural substrate, ATP.[1][3] This action blocks the entire downstream signaling cascade by inhibiting the phosphorylation of c-Jun and other JNK substrates.[1]
A key feature of CC-401 is its high selectivity. It exhibits over 40-fold greater affinity for JNK compared to other related mitogen-activated protein kinases (MAPKs) such as p38 and ERK, as well as other kinases like IKK2, Lck, and ZAP70.[1][3] This selectivity is critical for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to JNK inhibition.
Caption: Experimental workflow for Western Blot analysis.
Summary and Future Directions
CC-401 dihydrochloride is a well-characterized, potent, and selective inhibitor of JNK, making it an invaluable tool for dissecting the roles of the JNK signaling pathway in health and disease. Its defined chemical structure, molecular weight, and high purity provide a solid foundation for reproducible preclinical research. The ATP-competitive mechanism and high selectivity ensure that experimental findings can be confidently attributed to the on-target inhibition of JNK.
Future research utilizing CC-401 could further explore its therapeutic potential in complex diseases. For instance, its demonstrated efficacy in models of renal fibrosis and its hepatoprotective properties warrant deeper investigation into its utility for chronic kidney and liver diseases. [3]Furthermore, its potential synergy with chemotherapeutic agents in cancer cell lines suggests a promising avenue for combination therapies. As our understanding of the JNK signaling network expands, selective inhibitors like CC-401 will remain essential for both fundamental biological discovery and translational drug development.
References
-
CC-401 dihydrochloride ≥95% (HPLC) . Sigma-Aldrich. [Link]
